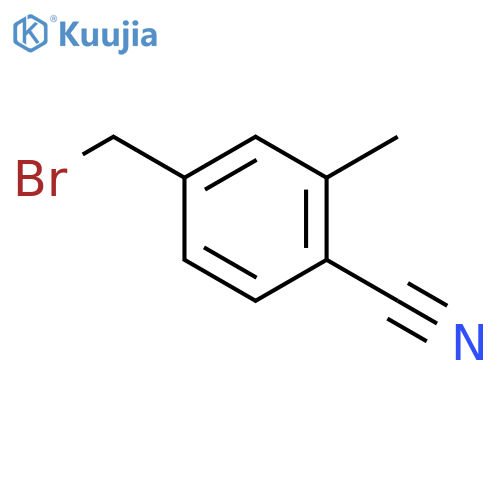

Cas no 1001055-64-6 (4-(bromomethyl)-2-methylbenzonitrile)

4-(bromomethyl)-2-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(bromomethyl)-2-methylbenzonitrile

- -​

- (bromomethyl)​

- 2-​

- 4-​

- methylbenzonitrile

- SCHEMBL2546677

- DA-22303

- KGLCJUZLNDBRMF-UHFFFAOYSA-N

- methyl 4-(bromomethyl)benzonitrile

- 1001055-64-6

- EN300-182558

-

- MDL: MFCD18394365

- インチ: InChI=1S/C9H8BrN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3

- InChIKey: KGLCJUZLNDBRMF-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1C#N)CBr

計算された属性

- せいみつぶんしりょう: 208.98401g/mol

- どういたいしつりょう: 208.98401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-(bromomethyl)-2-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010003992-250mg |

4-Cyano-3-methylbenzyl bromide |

1001055-64-6 | 97% | 250mg |

$470.40 | 2023-09-04 | |

| Enamine | EN300-182558-0.25g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 0.25g |

$466.0 | 2023-09-19 | |

| Enamine | EN300-182558-1.0g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 1g |

$943.0 | 2023-06-01 | |

| Enamine | EN300-182558-5.0g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 5g |

$2732.0 | 2023-06-01 | |

| Enamine | EN300-182558-10.0g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 10g |

$4052.0 | 2023-06-01 | |

| Aaron | AR01BFBG-500mg |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 500mg |

$1036.00 | 2025-02-09 | |

| Aaron | AR01BFBG-2.5g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 2.5g |

$2566.00 | 2025-02-09 | |

| Aaron | AR01BFBG-10g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 10g |

$5597.00 | 2023-12-16 | |

| A2B Chem LLC | AW11584-5g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 5g |

$2911.00 | 2024-04-20 | |

| A2B Chem LLC | AW11584-10g |

4-(bromomethyl)-2-methylbenzonitrile |

1001055-64-6 | 95% | 10g |

$4301.00 | 2024-04-20 |

4-(bromomethyl)-2-methylbenzonitrile 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

4-(bromomethyl)-2-methylbenzonitrileに関する追加情報

Professional Introduction to 4-(bromomethyl)-2-methylbenzonitrile (CAS No. 1001055-64-6)

4-(bromomethyl)-2-methylbenzonitrile, with the CAS number 1001055-64-6, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its bromomethyl and methyl substituents on a benzonitrile backbone, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable for the development of novel therapeutic agents, including those targeting complex diseases such as cancer and neurological disorders.

The< strong>bromomethyl moiety in 4-(bromomethyl)-2-methylbenzonitrile is a key functional group that facilitates nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments. This reactivity has been exploited in the synthesis of small-molecule inhibitors and prodrugs, where the bromomethyl group can be selectively converted into other functional groups, such as alcohols or amines, through subsequent chemical transformations. The< strong>methyl substituent, on the other hand, influences the electronic properties of the benzene ring, enhancing its reactivity in certain cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

In recent years, 4-(bromomethyl)-2-methylbenzonitrile has been extensively studied for its potential applications in drug discovery. One notable area of research involves its use as a precursor in the synthesis of kinase inhibitors, which are critical for treating various types of cancer. Kinases are enzymes that play a central role in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By designing molecules that specifically inhibit kinase activity, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.

A groundbreaking study published in the journal Organic Letters demonstrated the utility of 4-(bromomethyl)-2-methylbenzonitrile in constructing novel kinase inhibitors. The researchers employed a multi-step synthetic strategy that involved palladium-catalyzed cross-coupling reactions to introduce various aryl groups onto the benzonitrile core. The bromomethyl group was then used to attach pharmacophores that interact with specific pockets on the kinase enzyme. This approach led to the discovery of several potent inhibitors with promising preclinical activity against breast cancer cell lines.

Another emerging application of 4-(bromomethyl)-2-methylbenzonitrile is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates in the brain. Small molecules that can disrupt these aggregates or enhance their clearance have shown great potential in preclinical models. Researchers have leveraged the reactivity of 4-(bromomethyl)-2-methylbenzonitrile to design molecules that can interact with amyloid-beta plaques, a hallmark of Alzheimer's disease.

In a recent publication in Journal of Medicinal Chemistry, scientists reported on a series of benzonitrile derivatives synthesized from 4-(bromomethyl)-2-methylbenzonitrile that exhibited significant anti-amyloidogenic activity. The team modified the benzonitrile core with different substituents to optimize binding interactions with amyloid-beta fibrils. Structural analysis revealed that these derivatives could inhibit fibril formation and promote their dissolution, suggesting their therapeutic potential for treating Alzheimer's disease.

The< strong>benzonitrile moiety itself is another important feature of 4-(bromomethyl)-2-methylbenzonitrile, providing a platform for further functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. This versatility has made it a valuable building block in medicinal chemistry, allowing researchers to explore diverse chemical spaces for drug discovery. Additionally, the< strong>bromo atom on the benzonitrile ring can be selectively removed or modified through various chemical protocols, enabling further diversification of molecular structures.

The synthesis of 4-(bromomethyl)-2-methylbenzonitrile typically involves multi-step organic transformations starting from commercially available precursors such as methyl benzoate or o-toluidine derivatives. Advanced synthetic techniques, including transition metal catalysis and flow chemistry, have been employed to improve yield and scalability. These methods ensure that researchers have access to high-purity batches of the compound for their studies.

In conclusion, 4-(bromomethyl)-2-methylbenzonitrile (CAS No. 1001055-64-6) is a multifunctional compound with broad applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. Recent advancements in drug discovery have highlighted its importance in developing kinase inhibitors and neuroprotective agents. As research continues to uncover new therapeutic opportunities, compounds like 4-(bromomethyl)-2-methylbenzonitrile will remain at the forefront of medicinal chemistry innovation.

1001055-64-6 (4-(bromomethyl)-2-methylbenzonitrile) 関連製品

- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)

- 235-93-8(2H-Dibenzo[e,g]isoindole)

- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)

- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)

- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)

- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)

- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)